molecular formula C18H13N3O3S B11145557 (2E)-2-(furan-2-ylmethylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-2-(furan-2-ylmethylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11145557
M. Wt: 351.4 g/mol
InChI Key: PHGNFBWNHHIHSF-XNTDXEJSSA-N
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Description

(2E)-2-[(FURAN-2-YL)METHYLIDENE]-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound that features a unique combination of furan, thiazole, and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(FURAN-2-YL)METHYLIDENE]-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazole intermediates, followed by their condensation with appropriate aldehydes and amines under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(FURAN-2-YL)METHYLIDENE]-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

(2E)-2-[(FURAN-2-YL)METHYLIDENE]-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties

Mechanism of Action

The mechanism of action of (2E)-2-[(FURAN-2-YL)METHYLIDENE]-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-[(FURAN-2-YL)METHYLIDENE]-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is unique due to its specific combination of furan, thiazole, and triazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H13N3O3S

Molecular Weight

351.4 g/mol

IUPAC Name

(2E)-2-(furan-2-ylmethylidene)-6-[(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C18H13N3O3S/c1-11-4-6-12(7-5-11)9-14-16(22)19-18-21(20-14)17(23)15(25-18)10-13-3-2-8-24-13/h2-8,10H,9H2,1H3/b15-10+

InChI Key

PHGNFBWNHHIHSF-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=CO4)/SC3=NC2=O

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=CO4)SC3=NC2=O

Origin of Product

United States

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